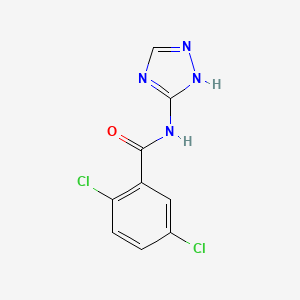

2,5-dichloro-N-4H-1,2,4-triazol-3-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research in the field of 1,2,4-triazole derivatives, including compounds similar to "2,5-dichloro-N-4H-1,2,4-triazol-3-ylbenzamide," focuses on their synthesis, structural characterization, and exploration of their properties. These compounds are of interest due to their diverse chemical behaviors and potential applications in various domains.

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of complex triazole derivatives can be achieved through reactions involving halogenation, amidation, and cyclization steps. Specific conditions, such as the use of sodium ethanolate or triphenylphosphine, facilitate the formation of the desired triazole ring structure (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray crystallography, provides detailed insights into the geometry, bond lengths, and angles of these compounds. These analyses reveal that such compounds can exhibit various crystalline forms and intermolecular interactions, contributing to their stability and reactivity (Bakheit et al., 2023).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to a wide array of derivatives with diverse properties. The reactivity is often influenced by the substitution pattern on the triazole ring and the nature of the substituents (Brovarets et al., 2004).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds in various conditions. Their physical properties are closely related to their molecular structures and intermolecular interactions within the crystal lattice (Li et al., 2012).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are defined by the molecular structure and functional groups of the compound. Studies show that triazole derivatives can exhibit a wide range of chemical behaviors, making them versatile intermediates in organic synthesis (Ahmed et al., 2016).

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives are known to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

It’s worth noting that the efficacy of chemotherapeutic agents can be influenced by various factors, including the patient’s genetic makeup, the presence of other medications, and the patient’s overall health status .

Propriétés

IUPAC Name |

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(11)6(3-5)8(16)14-9-12-4-13-15-9/h1-4H,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYCTIUYGNEAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358436 |

Source

|

| Record name | 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

CAS RN |

694445-96-0 |

Source

|

| Record name | 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)

![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)

![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)

![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)

![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)

![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)